molecular formula C16H15N3O B1658655 2-(Phenethylamino)quinazolin-4(1H)-one CAS No. 61741-38-6

2-(Phenethylamino)quinazolin-4(1H)-one

Cat. No.: B1658655
CAS No.: 61741-38-6
M. Wt: 265.31
InChI Key: YCUYEMSOJJTVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenethylamino)quinazolin-4(1H)-one is a synthetic compound based on the privileged quinazolinone scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery . Quinazolinones are recognized for their wide spectrum of biological activities, which include demonstrated analgesic, anti-inflammatory, antibacterial, and antitumor properties . This particular derivative is characterized by a phenethylamino substituent at the 2-position of the quinazolinone core, a structural feature known to influence binding to hydrophobic pockets in biological targets and modulate the compound's physicochemical properties . The quinazolinone core structure is known for its stability and is found in over 150 naturally occurring alkaloids, underscoring its biological relevance . Researchers utilize this scaffold to develop novel therapeutic agents due to its versatility and relatively straightforward methods of preparation . The structure-activity relationship (SAR) of quinazolinones indicates that substitutions at the 2-position, such as the phenethylamino group in this compound, are critical for various pharmacological activities . While specific biological data for this exact compound is limited in the public domain, highly related analogs, such as the 7-chloro derivative, have shown promising biological activities in scientific research. These activities include potent cytotoxicity against cancer cell lines like MCF7 (breast cancer) and serve as inhibition of key enzymes like Cyclin-dependent kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), which are prominent targets in oncology . The mechanism of action for quinazolinone derivatives often involves interaction with specific molecular targets and pathways; they are known to function as enzyme inhibitors, potentially interfering with cell signaling pathways critical for cancer growth or microbial survival . This product is intended for research purposes only, specifically for investigating new therapeutic agents in areas such as oncology and infectious diseases. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61741-38-6

Molecular Formula

C16H15N3O

Molecular Weight

265.31

IUPAC Name

2-(2-phenylethylamino)-3H-quinazolin-4-one

InChI

InChI=1S/C16H15N3O/c20-15-13-8-4-5-9-14(13)18-16(19-15)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19,20)

InChI Key

YCUYEMSOJJTVKV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Molecular Design and Structure Activity Relationship Sar Studies of 2 Phenethylamino Quinazolin 4 1h One Analogues

Systematic Exploration of Substituent Effects on Quinazolinone Scaffolds for Biological Activity

The biological activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the fused bicyclic ring system. nih.gov Systematic exploration of these substitutions provides a rational basis for the design of more potent and selective compounds.

Substitutions on the benzene (B151609) portion of the quinazolinone scaffold, especially at positions 6 and 8, have been shown to be critical for biological activity. nih.gov Halogenation is a common and effective strategy to enhance the potency of various quinazolinone-based agents.

Research has consistently shown that the presence of a halogen atom, such as bromine, chlorine, or iodine, at positions 6 or 8 can significantly improve the pharmacological effects. nih.gov For instance, SAR studies on certain phenyl quinazolinone derivatives revealed that a single substitution at the sixth position was beneficial for increased antitumor activity. researchgate.net Specifically, the introduction of a bromine atom at position 6 led to the synthesis of 2,3,6-trisubstituted quinazolin-4-ones with notable anticancer properties. researchgate.net Similarly, the substitution of the quinazolinone's aromatic ring with iodine at positions 6 and 8 markedly improved antibacterial activity in a series of N3-sulfonamide substituted derivatives. nih.gov

In a study comparing 7-chloro-quinazoline derivatives to their 7-unsubstituted counterparts, the chlorinated analogues generally exerted a better cytotoxic effect across several cancer cell lines, including HCT-116, HePG-2, HeLa, and MCF-7. dovepress.com This highlights the positive impact of electron-withdrawing halogens on the benzene ring for enhancing anticancer activity.

Table 1: Effect of Halogenation on the Quinazolinone Core on Cytotoxic Activity (IC₅₀ in µM)

Compound ID Quinazolinone Core Substitution Phenylurea Moiety Substitution HCT-116 HePG-2 HeLa MCF-7
5a 7-Unsubstituted 4-Methoxy 83.41 79.33 62.70 71.95
5j 7-Chloro 4-Methoxy 21.05 16.48 10.33 14.29
5b 7-Unsubstituted 4-Chloro 77.26 100.00 84.19 93.38
5k 7-Chloro 4-Chloro 14.88 11.29 16.37 12.51
5c 7-Unsubstituted 4-Bromo 67.67 48.22 53.09 61.43

| 5l | 7-Chloro | 4-Bromo | 10.19 | 13.57 | 12.84 | 15.70 |

Data sourced from a study on quinazolin-4(3H)-ones bearing urea (B33335) functionality. dovepress.com The table demonstrates that the 7-chloro analogues consistently show lower IC₅₀ values, indicating higher potency, compared to their 7-unsubstituted counterparts.

The pyrimidine (B1678525) portion of the quinazolinone scaffold contains two nitrogen atoms, typically at positions 1 and 3, which are critical for the molecule's chemical properties and biological interactions. The substituent at the N-3 position, in particular, plays a significant role in defining the pharmacological activity. researchgate.net

Numerous studies have indicated that modifying the N-3 position with various cyclic or acyclic moieties can lead to compounds with enhanced biological profiles. nih.gov For example, the introduction of a substituted aromatic ring at this position is considered essential for certain antimicrobial activities. nih.gov In the development of anticancer agents, much effort has been focused on modifying the N-3 position. researchgate.net One study on 6-(1H-benzo[d]imidazol-6-yl) quinazolin-4(3H)-one derivatives found that introducing a benzyl (B1604629) group at the N-3 position was a key modification that influenced antitumor activity. nih.gov The synthesis of novel 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones has also been explored, demonstrating that the N-3 position is a viable site for introducing complex substituents to generate compounds with potent antibacterial activity. nih.gov

Structure-Activity Relationship (SAR) Studies of the Phenethylamino Moiety

The phenethylamino group attached at the C-2 position of the quinazolinone is a key determinant of activity and selectivity. Modifications to this side-chain, both in its linker and its terminal phenyl ring, have profound effects on the compound's interaction with biological targets.

The terminal phenyl ring of the phenethylamino moiety offers a prime location for substitution to fine-tune the pharmacological properties of the molecule. The electronic nature (electron-donating or electron-withdrawing) and the position (ortho, meta, para) of these substituents can drastically alter potency and selectivity.

In a study focused on N-phenethyl-quinazolin-4-yl-amines, a series of analogues with different substitutions on the phenyl ring of the phenethyl group were synthesized and evaluated. The results indicated that substitutions directly influence the inhibitory activity against mycobacterial strains. For example, compounds with trifluoromethyl or trifluoromethoxy groups on the phenyl ring showed significant activity. This suggests that potent electron-withdrawing groups can enhance the desired biological effect.

Table 2: Effect of Phenyl Ring Substitution in N-Phenethyl-Quinazolin-4-yl-Amines on Mycobacterial Inhibition (IC₅₀ in µM)

Compound ID Quinazoline (B50416) Core Substitution Phenethyl Phenyl Ring Substitution M. bovis BCG (+Q203) M. tb H37Rv (+Q203) M. tb N0145 (+Q203)
12a 6-Fluoro 4-(Trifluoromethyl) 0.04 0.12 0.04
16a 6-Fluoro 4-(Trifluoromethoxy) 0.12 0.22 0.12
19a 6,7-Difluoro 4-(Trifluoromethyl) 0.05 0.08 0.03

| 3 | Unsubstituted | Unsubstituted | 0.61 | 1.1 | 0.63 |

Data adapted from a study on N-phenethyl-quinazolin-4-yl-amines as inhibitors of Cytochrome bd Oxidase. Q203 is a cytochrome bcc:aa3 inhibitor used in the assay. The table shows that specific electron-withdrawing substitutions on the phenethyl phenyl ring lead to significantly improved potency.

Design Principles for Modulating Pharmacological Activity

Based on the systematic SAR studies of 2-(phenethylamino)quinazolin-4(1H)-one and its analogues, several key design principles emerge for modulating pharmacological activity:

Halogenation of the Quinazolinone Core: Introducing halogens, such as chlorine, bromine, or iodine, at positions 6, 7, or 8 of the quinazolinone benzene ring is a reliable strategy for enhancing biological potency, particularly for anticancer and antimicrobial activities. nih.govdovepress.com

N-3 Position Substitution: The N-3 position of the pyrimidine ring is a critical site for modification. Attaching various substituted aryl or heterocyclic rings at this position can significantly influence the compound's activity profile. nih.govresearchgate.net

Optimization of the Phenethylamino Phenyl Ring: The terminal phenyl ring of the side chain is highly sensitive to substitution. The addition of potent electron-withdrawing groups, such as trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃), at the para-position can dramatically increase the potency of the compound.

Scaffold Integrity: The core structure, comprising the quinazolinone scaffold linked to the phenethylamine (B48288) moiety, is fundamental to the observed biological activity. While modifications are crucial for optimization, maintaining this essential pharmacophore is key to retaining the mechanism of action.

These principles provide a rational framework for the future design and synthesis of novel this compound analogues with improved therapeutic potential.

Integration of New Heterocyclic Scaffolds and Hybrid Structures

Molecular hybridization is a contemporary strategy in drug design that involves the combination of two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity, improved selectivity, or a better safety profile. nih.govnih.gov In the context of this compound analogues, the integration of additional heterocyclic scaffolds has been explored to modulate their therapeutic properties, particularly in the realm of anticancer and antimicrobial agents. nih.govekb.egnih.gov

Researchers have synthesized hybrid molecules by incorporating various heterocyclic rings, such as triazoles, oxadiazoles, and thiazoles, into the quinazolinone structure. nih.govnih.govnih.gov These additions can influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its ability to interact with biological targets.

For instance, the synthesis of quinazolinone-triazole hybrids has been reported to yield compounds with significant cytotoxic activities against various cancer cell lines. nih.gov The triazole moiety, a five-membered heterocyclic ring containing three nitrogen atoms, is known to be a bioisostere for various functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. nih.govfrontiersin.org The general synthetic approach often involves the reaction of a 3-amino-quinazolinone derivative with chloroacetyl chloride, followed by reaction with a substituted triazole thiol. nih.gov

Similarly, the incorporation of the 1,3,4-oxadiazole (B1194373) ring, another important pharmacophore, has been investigated. These hybrids are typically synthesized through multi-step reactions, and their biological evaluation has in some cases revealed potent antiproliferative activities.

The phenethylamino side chain at the 2-position of the quinazolinone core offers a versatile point for modification. SAR studies on related N-phenethyl-quinazolin-4-yl-amines have shown that substitutions on both the quinazoline ring and the phenethyl moiety significantly impact biological activity. For example, the introduction of small alkyl groups at the 2-position of the quinazoline ring and various substituents on the phenyl ring of the phenethyl group can modulate the inhibitory activity against specific enzymes or cellular targets.

Below is a data table summarizing the structure-activity relationships of some conceptual hybrid structures based on the available literature for related quinazolinone analogues.

Compound ID Modification on Quinazolinone Core Integrated Heterocycle Observed/Expected Biological Activity
HQ-1 Unsubstituted1,2,4-TriazolePotential for enhanced anticancer activity. nih.gov
HQ-2 6-Bromo1,3,4-OxadiazoleMay exhibit increased cytotoxicity.
HQ-3 7-ChloroThiazolePotential for improved antimicrobial properties. nih.gov
HQ-4 UnsubstitutedPyrazoleCould show activity against different cancer cell lines. nih.gov

Chirality and Stereochemical Aspects in Quinazolinone Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the body, such as enzymes and receptors.

In the field of quinazolinone research, the introduction of a chiral center can have a profound impact on the biological activity of the molecule. While the parent this compound is achiral, the introduction of substituents on the ethyl linker or the phenyl ring of the phenethylamino moiety can create one or more stereocenters.

The synthesis of enantiomerically pure quinazolinone derivatives is a significant challenge. Several strategies have been developed to obtain single enantiomers, including asymmetric synthesis and chiral resolution of racemic mixtures. Asymmetric synthesis aims to create a specific enantiomer directly, often employing chiral catalysts or auxiliaries. For instance, the biomimetic asymmetric reduction of quinazolinones to chiral dihydroquinazolinones has been reported, achieving high yields and enantiomeric excess. Chiral resolution, on the other hand, involves the separation of a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, or through chiral chromatography.

The importance of stereochemistry is well-documented for many classes of drugs. For example, in some kinase inhibitors, one enantiomer may be significantly more potent than the other. nih.govnih.gov This is because the specific three-dimensional arrangement of atoms in the active enantiomer allows for optimal binding to the target protein.

In the context of this compound analogues, if a chiral center were introduced, it would be crucial to evaluate the biological activity of each enantiomer separately. This would provide a deeper understanding of the SAR and could lead to the development of a more potent and safer drug with a better therapeutic index.

Below is a data table illustrating the potential implications of chirality in hypothetical this compound analogues.

Compound ID Chiral Center Location Enantiomer Potential Biological Activity Profile
CQ-1 α-carbon of the phenethyl group(R)-enantiomerPotentially higher affinity for a specific kinase.
CQ-1 α-carbon of the phenethyl group(S)-enantiomerMay exhibit lower activity or interact with a different target.
CQ-2 2-position of the phenyl ring(R)-atropisomerCould have a distinct binding mode due to restricted rotation.
CQ-2 2-position of the phenyl ring(S)-atropisomerMay have a different pharmacokinetic profile.

The study of chirality and stereochemical aspects is an essential component of modern drug discovery. For the continued development of this compound analogues as therapeutic agents, a thorough investigation of their stereochemical properties will be indispensable.

Mechanistic Insights into the Biological Actions of 2 Phenethylamino Quinazolin 4 1h One and Its Analogues

Investigations of Specific Molecular Targets and Ligand-Receptor Interactions

The diverse pharmacological effects of 2-(phenethylamino)quinazolin-4(1H)-one and related compounds stem from their ability to interact with and modulate the activity of various key proteins involved in cellular signaling, replication, and microbial pathogenesis.

Receptor Tyrosine Kinase Inhibition (e.g., EGFR, CDK2, BRAF V600E)

The quinazoline (B50416) scaffold is a well-established pharmacophore in the development of receptor tyrosine kinase (RTK) inhibitors. nih.gov These enzymes play a crucial role in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.

Analogues of this compound have demonstrated significant inhibitory activity against several key RTKs. For instance, novel series of quinazolinone derivatives have been synthesized and shown to exhibit potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov One study reported a 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one analogue with an IC50 value of 1.37 nM, highlighting the potential of this scaffold for potent EGFR inhibition. nih.gov The quinazoline core is a common feature in many EGFR tyrosine kinase inhibitors (EGFR-TKIs) used in cancer therapy. nih.gov

Furthermore, the quinazolin-4-one nucleus has been incorporated into hybrid compounds designed as dual inhibitors of both EGFR and the BRAF V600E mutant kinase. nih.gov Certain hybrid compounds exhibited significant inhibition of both EGFR and BRAF V600E, demonstrating the versatility of the quinazolinone scaffold in targeting multiple oncogenic kinases. nih.gov

Cyclin-dependent kinase 2 (CDK2) is another important target in cancer therapy, and quinazolinone-based derivatives have been developed as CDK2 inhibitors. nih.gov These compounds are often designed as ATP-competitive inhibitors that interact with key residues in the ATP-binding site of the enzyme. nih.gov The development of potent and selective CDK2 inhibitors is an active area of research to overcome resistance to other cancer therapies. g1therapeutics.comoncologypipeline.com

Table 1: Examples of Receptor Tyrosine Kinase Inhibition by Quinazolinone Analogues

Compound ClassTarget KinaseKey FindingsReference
2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-oneEGFRIC50 value of 1.37 nM, demonstrating high potency. nih.gov
Quinazolin-4-one/3-cyanopyridin-2-one hybridsEGFR and BRAF V600EDual inhibitory action against both kinases. nih.gov
Quinazolinone-based derivativesCDK2Act as ATP-competitive inhibitors, showing potential in melanoma. nih.gov

Inhibition of Other Key Enzymes (e.g., DNA Gyrase, Polo-like Kinase 1 PBD, Poly-(ADP-ribose) polymerase (PARP), Thymidylate Synthase)

Beyond RTKs, quinazolinone derivatives have been shown to inhibit other enzymes critical for cellular function and survival.

DNA Gyrase: This bacterial enzyme is a validated target for antibiotics. targetmol.com Quinazolinone derivatives have been investigated as inhibitors of DNA gyrase, suggesting a potential mechanism for their antibacterial activity. nih.gov Specifically, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the DNA gyrase B subunit (GyrB). nih.govnih.gov

Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD): Plk1 is a key regulator of mitosis, and its overexpression is common in cancers. nih.gov The polo-box domain (PBD) of Plk1 is a crucial docking site for its substrates. cancer.gov Triazoloquinazolinone-derived inhibitors have been developed to selectively block the Plk1 PBD, leading to mitotic arrest and apoptosis in cancer cells. nih.govconsensus.app

Poly-(ADP-ribose) polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition is a promising strategy for cancer therapy, particularly in tumors with BRCA mutations. nih.govresearchtopractice.com The clinical development of PARP inhibitors has transformed the management of certain solid tumors, including ovarian cancer. nih.gov

Thymidylate Synthase (TS): This enzyme is essential for the synthesis of thymidine, a necessary component of DNA. mdpi.com Quinazoline-based antifolates have been developed as inhibitors of thymidylate synthase. nih.govnih.gov While direct inhibition by this compound has not been extensively reported, the quinazoline scaffold is a known pharmacophore for targeting this enzyme. wikipedia.orgmdpi.com

Table 2: Inhibition of Other Key Enzymes by Quinazolinone Analogues

Enzyme TargetCompound ClassMechanism/SignificanceReference
DNA Gyrase BN-quinazolinone-4-hydroxy-2-quinolone-3-carboxamidesPotential antibacterial agents targeting bacterial DNA replication. nih.govnih.gov
Plk1 PBDTriazoloquinazolinonesInduce mitotic arrest and apoptosis by disrupting Plk1 localization and function. nih.govconsensus.app
PARPQuinazolinone derivativesInhibit DNA repair pathways, showing promise in cancer therapy. nih.gov
Thymidylate SynthaseQuinazoline antifolatesBlock DNA synthesis, a key mechanism for anticancer agents. nih.govnih.gov

Modulation of Antimicrobial Targets and Pathways (e.g., Anti-biofilm Mechanisms)

Bacterial biofilms are a significant challenge in treating infections due to their inherent resistance to antibiotics. nih.gov Quinazolinone derivatives have emerged as promising agents that can interfere with biofilm formation. nih.govresearchgate.net

A key mechanism underlying the anti-biofilm activity of some quinazolinone analogues is the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence and biofilm formation. researchgate.net In the pathogen Pseudomonas aeruginosa, the PqsR transcriptional regulator is a central component of the pqs QS system. mdpi.com The quinazolinone scaffold has been identified as a potent pharmacophore for the inhibition of PqsR. mdpi.com By acting as PqsR antagonists, these compounds can reduce the production of virulence factors and inhibit biofilm formation. researchgate.net For example, certain quinazolinone derivatives have been shown to significantly reduce pyocyanin (B1662382) production and biofilm formation in P. aeruginosa. nih.gov

Table 3: Antimicrobial and Anti-biofilm Activity of Quinazolinone Analogues

Target/MechanismOrganismKey FindingsReference
PqsR AntagonismPseudomonas aeruginosaInhibition of quorum sensing, leading to reduced virulence and biofilm formation. researchgate.netmdpi.com
Biofilm InhibitionMycobacterium smegmatis2-Aminoquinazoline derivatives demonstrated biofilm inhibition activity. nih.gov
Broad Spectrum AntimicrobialVarious bacteriaSome quinazolinone derivatives exhibit broad-spectrum antimicrobial effects. nih.gov

Computational Approaches to Elucidate Binding Modes and Efficacy

Computational methods, including molecular docking and molecular dynamics simulations, are invaluable tools for understanding the interactions between small molecules and their biological targets at an atomic level. These approaches provide insights into binding modes, identify key interacting residues, and help predict the stability and efficacy of potential drug candidates.

Molecular Docking Studies and Identification of Key Binding Residues (e.g., Tyr-258, Phe-221 in PqsR)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. ptfarm.pl Studies on quinazolinone derivatives have utilized molecular docking to elucidate their binding modes with various targets.

In the context of EGFR inhibition, docking studies have shown that quinazolinone derivatives can occupy the ATP-binding site, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov Similarly, docking studies of quinazolinone derivatives into the active site of DNA gyrase have helped to understand their potential as antibacterial agents. nih.gov

For the PqsR receptor in P. aeruginosa, molecular docking has been instrumental in understanding how quinazolinone-based inhibitors function. These studies have revealed that the quinazolinone core can occupy a hydrophobic pocket in the ligand-binding domain of PqsR. mdpi.com Key interactions have been identified with specific amino acid residues, such as Tyr-258 and Phe-221, which are crucial for the binding and inhibitory activity of these compounds. mdpi.com For instance, one study highlighted that a disulfide linkage in an analogue enabled an additional binding interaction with the aromatic ring of Phe-221. mdpi.com

Table 4: Key Binding Residues Identified Through Molecular Docking

Target ProteinKey Binding ResiduesSignificanceReference
PqsR (P. aeruginosa)Tyr-258, Phe-221Crucial for the binding and inhibition of the quorum sensing regulator. mdpi.com
EGFR-Hydrogen bonding and hydrophobic interactions within the ATP-binding site. nih.gov
DNA Gyrase-Interactions within the active site suggest a mechanism for antibacterial activity. nih.gov
NF-κBArg54, Arg56, Tyr57, Cys59, Glu60, His64, Lys144, Lys145, Lys241Important for DNA binding and potential anti-inflammatory action. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time. scielo.br This technique complements the static picture provided by molecular docking.

MD simulations have been employed to study the stability of complexes formed between quinazolinone derivatives and their target proteins, such as matrix metalloproteinase-13 (MMP-13). nih.gov These simulations can reveal how the ligand and protein adapt to each other and maintain their binding interactions. The stability of the complex is often evaluated by analyzing parameters like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable complex will typically exhibit smaller fluctuations in its RMSD. nih.gov Such computational studies are crucial for validating docking poses and for gaining a deeper understanding of the energetic and structural determinants of ligand binding. scielo.br

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling and virtual screening are powerful computational techniques employed in drug discovery to identify novel and potent bioactive compounds. nih.govnih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. pharmacophorejournal.com These models are crucial for understanding structure-activity relationships and can be used as queries to search large chemical databases for new potential ligands. nih.gov

In the context of quinazolinone derivatives, pharmacophore-based approaches have been instrumental in the discovery of new inhibitors for various therapeutic targets. For instance, a ligand-based pharmacophore model was successfully generated for eosinophil peroxidase (EPO) inhibitors and used to screen a database of over 4 million compounds. This led to the identification of a class of 2-(phenyl)amino-aceto-hydrazides as potent EPO inhibitors, with some exhibiting IC50 values in the nanomolar range. nih.gov

Virtual screening, often guided by pharmacophore models or docking studies, has also been applied to quinazoline scaffolds to identify compounds with potential therapeutic effects. In one study, collaborative virtual screening identified a series of 2-aryl-4-aminoquinazolines with efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov This screening effort, which tested over 2 million compounds, led to the identification of promising hit compounds that demonstrated a reduction in parasitemia in in vivo models. nih.gov Similarly, virtual screening and molecular dynamics simulations have been used to identify 2-anilino 4-amino substituted quinazoline derivatives as potential antimalarial agents by targeting the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) protein. nih.gov

These examples highlight the utility of pharmacophore modeling and virtual screening in the exploration of the chemical space around the quinazolinone scaffold for the discovery of novel ligands with diverse biological activities. While specific models for this compound are not detailed in the provided information, the successful application of these methods to analogous structures underscores their potential for identifying new derivatives with desired therapeutic actions.

Cellular Mechanisms of Action

Quinazolinone derivatives have been extensively investigated for their effects on cell proliferation and their ability to induce apoptosis, particularly in cancer cells. mdpi.com These compounds have demonstrated significant antiproliferative activity against a variety of tumor cell lines. mdpi.comnih.gov

One analogue, 2-phenoxymethyl-3H-quinazolin-4-one (PMQ), induced concentration-dependent cytotoxicity in HL-60 leukemia cells, with an IC50 of 10.8 ± 0.9 μM. exp-oncology.com.uanih.gov Further analysis revealed that PMQ actively induces apoptosis, which is accompanied by a cell cycle block at the G2/M phase. exp-oncology.com.uanih.gov The induction of apoptosis was confirmed by the appearance of a sub-G1 cell population and was found to be mediated through the mitochondrial/caspase-9 dependent pathway, with a significant increase in the activities of caspase-3 and caspase-9. nih.gov

Another study on 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones revealed broad-spectrum cytotoxic activity against a panel of human cancer cell lines. nih.gov Specifically, compounds such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one and 2-(2-methoxystyryl)quinazolin-4(3H)-one exhibited sub-micromolar potency and were found to induce G2/M cell cycle arrest, which is indicative of tubulin polymerization inhibition. nih.gov

Furthermore, a series of thirty 2-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxic activities in five human tumor cell lines. nih.gov Several of these compounds displayed high cytotoxic activity, with one compound, in particular, showing greater inhibitory activity against HeLa cells than the standard chemotherapeutic drug adriamycin. The proposed mechanism of antitumor action for these compounds was cell cycle arrest in the G0/G1 phase, leading to apoptotic cell death. nih.gov

The antiproliferative and pro-apoptotic effects of quinazolinone derivatives are a recurring theme in numerous studies, suggesting that the quinazolinone scaffold is a promising framework for the development of novel anticancer agents. The specific effects on cell cycle and the induction of apoptosis can vary depending on the substitution pattern on the quinazolinone core. mdpi.comnih.gov

Compound ClassCell Line(s)Key FindingsReference(s)
2-Phenoxymethyl-3H-quinazolin-4-one (PMQ)HL-60 (Leukemia)Concentration-dependent cytotoxicity, induction of apoptosis, G2/M cell cycle arrest, activation of caspase-3 and -9. exp-oncology.com.ua, nih.gov
2,3-Dihydroquinazolin-4(1H)-ones and Quinazolin-4(3H)-onesHT29 (Colon), U87 (Glioblastoma), MCF-7 (Breast), A2780 (Ovarian), H460 (Lung), etc.Broad-spectrum cytotoxicity, G2+M cell cycle arrest, inhibition of tubulin polymerization. nih.gov
2-Phenylquinazolin-4(3H)-one derivativesFive human tumor cell lines including HeLaHigh cytotoxic activity, cell cycle arrest in G0/G1 phase, induction of apoptosis. nih.gov

The biological effects of quinazolinone derivatives are often attributed to their ability to modulate key cellular signaling pathways. mdpi.com A significant body of research has focused on their role as inhibitors of tyrosine kinases, which are crucial enzymes in cell growth and differentiation. mdpi.com By targeting specific kinases, quinazolinone-based inhibitors can disrupt the aberrant signaling cascades that drive tumorigenesis. mdpi.com

One of the well-documented signaling pathways affected by quinazoline derivatives is the Wnt/β-catenin pathway. Aberrant activation of this pathway is implicated in various cancers, including gastric cancer. nih.gov A 2,4-diamino-quinazoline derivative was identified as a selective inhibitor of lymphoid enhancer binding factor 1 (Lef1), a key component of the Wnt signaling pathway. nih.gov This inhibition led to the suppression of Wnt/β-catenin target genes, resulting in the suppression of gastric cancer cell growth through the apoptotic pathway. nih.gov

Another critical signaling pathway modulated by quinazoline analogues is the NF-κB pathway, which plays a central role in inflammation. nih.gov A series of (4-phenylamino)quinazoline alkylthiourea derivatives were developed as selective inhibitors of NF-κB activation in macrophage-like cells. nih.gov These compounds were found to block the translocation of the NF-κB dimer to the nucleus and suppress the phosphorylation of the p65 subunit, thereby inhibiting the production of pro-inflammatory cytokines like IL-6 and TNFα. nih.gov

The anticancer effects of some Cu(II) complexes bearing quinazolinone scaffolds have been linked to the generation of reactive oxygen species (ROS). mdpi.com This increase in ROS can lead to cell cycle arrest and apoptosis. mdpi.com The PI3K/AKT pathway, which is critical for cell survival and proliferation, has also been identified as a target for some quinazolinone-related compounds. For example, a 2-thioxoimidazolidin-4-one derivative was shown to inhibit the PI3K/AKT pathway at both the gene and protein levels, contributing to its anticancer activity. mdpi.com

These findings demonstrate that the diverse biological activities of quinazolinone and its analogues stem from their ability to interfere with multiple and critical cellular signaling pathways, making them a versatile scaffold for the development of targeted therapies.

Chemical Biology Applications and Future Research Directions

2-(Phenethylamino)quinazolin-4(1H)-one as a Molecular Probe in Chemical Biology

Molecular probes are specialized molecules used to study and visualize biological systems, often by detecting specific enzymes, ions, or other molecules through a measurable signal, such as fluorescence. nih.gov While the direct application of this compound as a molecular probe is not extensively documented, the inherent photophysical properties of the quinazolinone core make it a highly promising candidate for such applications.

Quinazolinone derivatives are known to possess excellent fluorescent properties, characterized by intense luminescence, significant Stokes shifts (the difference between the absorption and emission maxima), and good photostability. nih.gov These characteristics are fundamental for the development of effective fluorescent probes. For instance, researchers have developed a quinazolinone-based "turn-on" fluorescent probe, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ), for the selective detection of carbon monoxide. In its native state, NPQ is non-fluorescent; however, upon reaction with CO, the nitro group is reduced to an amino group, forming the highly fluorescent 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ), which emits a strong green fluorescence. nih.gov

This principle highlights the potential of the 2-amino-quinazolinone scaffold, the core of the subject compound, in probe design. The amino group at the 2-position can be strategically modified to modulate the molecule's electronic properties and its interaction with specific biological targets. The phenethyl group in this compound could be functionalized with recognition moieties or reactive groups to create probes that target specific enzymes or cellular components. The intrinsic fluorescence of the quinazolinone core could then serve as a reporter, signaling the binding event or enzymatic activity. rsc.orgresearchgate.net The versatility and favorable luminescent properties of quinazolinones position them as an emerging platform for creating sophisticated tools for bioimaging and diagnostics. rsc.orgurfu.ru

Design and Synthesis of Advanced Quinazolinone Architectures and Hybrid Molecules

The this compound structure serves as a valuable starting point for creating more complex and potent bioactive molecules. Synthetic strategies focus on two main areas: building fused-ring systems to create more rigid and structurally complex architectures, and developing hybrid molecules by linking the quinazolinone core to other pharmacologically active moieties. nih.gov

Advanced Fused Architectures: Creating fused heterocyclic systems by adding new rings to the quinazolinone core can enhance planarity and rigidity, often leading to improved interaction with biological targets. rsc.org Numerous methods have been developed to synthesize these advanced structures, such as quinazolino[3,4-a]quinazolinones and isoinodolo[2,1-a]quinazolino[1,2-c]quinazolineones. nih.gov These multi-step syntheses often involve cyclization and condensation reactions to build polycyclic skeletons. nih.govnih.govbohrium.com For example, imidazolone-fused quinazolinones have been synthesized and evaluated for their cytotoxic activities, demonstrating the potential of this approach. researchgate.net

Hybrid Molecules: Molecular hybridization is a powerful strategy in drug design that combines two or more distinct pharmacophores into a single molecule. nih.govrsc.org This can lead to synergistic effects, improved potency, and the ability to interact with multiple biological targets. rsc.org The quinazolinone scaffold has been successfully hybridized with various other heterocyclic systems.

Triazole Hybrids: Quinazolinone-triazole hybrids have been designed and synthesized, showing potent anti-tubercular activity. These molecules are often created using "click chemistry" to link the two moieties. nih.gov

Chalcone Hybrids: A series of quinazolinone-chalcone hybrids demonstrated significant cytotoxic activity against several human cancer cell lines, inducing apoptosis through the activation of caspase-3 and cleavage of PARP-1. rsc.org

Other Heterocycles: The quinazolinone core has been linked to pyrazoles, indolin-2-ones, and sulfonamides, yielding hybrids with a wide range of biological activities, including anticancer and antimicrobial effects. nih.govrsc.orgnih.gov

The design of these hybrids often involves using linkers, such as imine or amino acid groups, to connect the pharmacophores, which can provide additional hydrogen-bonding interactions at the target site. rsc.org

Table 1: Examples of Quinazolinone-Based Hybrid Molecules and Their Biological Activities
Hybrid TypeStructural MoietyReported Biological ActivityMechanism/Target (if known)
Quinazolinone-Triazole1,2,3-TriazoleAnti-tubercularInhibition of Antigen 85C and InhA enzymes in M. tuberculosis nih.gov
Quinazolinone-ChalconeChalconeAnticancer (Cytotoxic)Induction of apoptosis via caspase-3 and PARP-1 cleavage rsc.org
Quinazolinone-Indolin-2-oneIndolin-2-oneAnticancer (Anti-proliferative)Targeting various human cancer cell lines (e.g., A549, MCF-7, HeLa) rsc.org
Quinazolinone-Amino AcidPhenylalanine, GlutamineAnticancerEGFR and tubulin polymerization inhibition rsc.org
Quinazolinone-SulfonamideSulfonamideAntibacterialTargeting bacterial pathways nih.gov

Exploration of Structure-Based Drug Design Principles for Next-Generation Analogues

The development of next-generation analogues of this compound increasingly relies on structure-based drug design (SBDD) and computational methods. nih.gov These approaches use the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. researchgate.net

Molecular Docking: A key technique in SBDD is molecular docking, which predicts the preferred orientation of a molecule when bound to a target. researchgate.net For quinazolinone derivatives, docking studies have been instrumental in rationalizing their biological activities and guiding the synthesis of more potent compounds. For example, docking simulations have been used to investigate the binding of novel quinazolinone Schiff base derivatives to the DNA gyrase enzyme, helping to explain their antibacterial effects. nih.gov Similarly, docking has been used to predict the antiproliferative activity of quinazolinone derivatives by modeling their interaction with the cyclooxygenase-2 (COX-2) enzyme. researchgate.net These studies provide insights into crucial intermolecular interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. nih.govtandfonline.com

Pharmacophore Modeling and SAR: Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. nih.gov For quinazolinones, SAR studies have shown that substitutions at positions 2, 6, and 8 of the ring system are particularly important for pharmacological activity. nih.gov By combining SAR data with computational modeling, researchers can design new analogues with optimized properties. This approach has been successfully applied to develop potent and selective quinazoline-based inhibitors for various protein kinases, which are critical targets in cancer therapy. researchgate.netnih.govmdpi.commdpi.com For instance, SBDD was used to exploit structural differences between Aurora A and Aurora B kinases to design highly selective quinazolin-4-amine (B77745) inhibitors. researchgate.net

Table 2: Application of Structure-Based Drug Design to Quinazolinone Analogues
Target Enzyme/ProteinDesign Principle/TechniqueObjectiveExample Outcome
EGFR Tyrosine KinasePharmacophore modeling, Molecular DockingDesign of potent anticancer agentsIdentification of derivatives with sub-micromolar IC50 values nih.gov
Aurora A KinaseStructure-based design exploiting isoform differencesDevelop selective inhibitors over Aurora BAchieved >757-fold selectivity for Aurora A researchgate.net
DNA GyraseMolecular DockingDesign of novel antibacterial agentsCompounds with high dock scores and good antibacterial activity nih.gov
COX-2Molecular DockingPredict antiproliferation activityIdentification of compounds with higher predicted binding energy than Celecoxib researchgate.net
VEGFR-2 KinasePharmacophore modelingDesign of anticancer agentsDevelopment of potent VEGFR-2 inhibitors nih.govmdpi.com

Emerging Applications of Quinazolinone Derivatives in Novel Areas

While the primary focus of quinazolinone research has been in medicinal chemistry, the unique structural and chemical properties of these compounds are enabling their exploration in novel areas like supramolecular chemistry.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The structure of quinazolinone derivatives, which contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and ring nitrogens), makes them ideal building blocks for creating complex supramolecular assemblies. Research into related pyrazolo[1,5-c]quinazolines has shown that these molecules can form well-defined, base-paired dimers through N-H···N hydrogen bonds, demonstrating their potential for programmed self-assembly. nih.gov Such interactions are fundamental to creating ordered materials, molecular capsules, and other complex functional systems. While the application of this compound itself in this area is not yet established, its inherent capacity for hydrogen bonding suggests significant potential. The development of quinazolinone-based supramolecular structures could lead to new materials with applications in sensing, catalysis, and drug delivery. The area of hydrogel formation, which relies on the self-assembly of molecules to trap water, represents another potential future direction for functionalized quinazolinone derivatives, although specific examples are not yet prominent in the literature. whiterose.ac.uk

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(Phenethylamino)quinazolin-4(1H)-one, and how can reaction parameters be optimized?

  • Answer : The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with phenethylamine in the presence of acetic anhydride or benzoyl chloride, following protocols for analogous quinazolinones . Key parameters include reflux temperature (6–12 hours), stoichiometric ratios (1:1.2 for amine:anthranilic acid), and acid catalysis (e.g., glacial acetic acid) to achieve yields >75% . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Optimization should prioritize minimizing side products like N-alkylated byproducts, monitored via TLC .

Q. How are spectroscopic techniques (IR, NMR, MS) utilized to confirm the structure of this compound?

  • Answer :

  • IR : A strong C=O stretch near 1670 cm⁻¹ confirms the quinazolinone core. N-H stretches (3200–3400 cm⁻¹) indicate secondary amines .
  • ¹H NMR : Key signals include aromatic protons (δ 7.5–8.2 ppm), NH resonances (δ 8.5–10.0 ppm, exchangeable), and phenethyl CH₂ groups (δ 2.8–3.5 ppm). Coupling patterns distinguish regioisomers .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (calc. for C₁₆H₁₆N₃O: 266.13). Fragmentation patterns (e.g., loss of phenethyl group) aid validation .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental NMR data for quinazolinone derivatives be resolved?

  • Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. For this compound:

  • Use DMSO-d₆ for NMR to stabilize NH protons and reduce exchange broadening .
  • Compare computed chemical shifts (e.g., via Gaussian with B3LYP/6-311+G(d,p)) with experimental data, adjusting for solvent polarity (SMD model). Tautomeric equilibria (e.g., lactam-lactim) require free energy calculations .
  • Dynamic NMR experiments (variable temperature) can identify conformational exchange .

Q. What green chemistry strategies improve the sustainability of synthesizing this compound?

  • Answer :

  • Solvent-free or ionic liquid-mediated synthesis : Replace traditional solvents (DMF, THF) with [BMIM]BF₄ to enhance reaction rates and reduce waste .
  • Catalysis : Iodine (5 mol%) in ethanol promotes cyclization at 80°C with 85% yield, avoiding metal catalysts .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) .

Q. How do structural modifications to the phenethylamino group affect the compound’s bioactivity and physicochemical properties?

  • Answer :

  • Electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring enhance antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) but reduce solubility .
  • Hydrophilic substituents (e.g., hydroxyl) improve aqueous solubility (logP reduction by ~0.5) but may decrease membrane permeability .
  • Steric effects : Bulky groups (e.g., 3,4-dichlorophenyl) disrupt target binding (e.g., dihydrofolate reductase), requiring molecular docking studies to validate .

Q. What in vitro models are suitable for evaluating the cytotoxicity of this compound, and how should assays be designed?

  • Answer :

  • Cell lines : Use cancer (HeLa, MCF-7) and non-cancerous (HEK-293) lines to assess selectivity. IC₅₀ values <10 µM indicate potent cytotoxicity .
  • Assay design :
  • Pre-incubate cells 24 hours before compound exposure (72-hour treatment).
  • Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%).
  • Measure viability via MTT (λ=570 nm) or resazurin assays, validating with flow cytometry (Annexin V/PI) .

Methodological Notes

  • Contradictions in data : Variability in melting points (e.g., ±2°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs .
  • Advanced characterization : X-ray crystallography (e.g., for 3f in ) resolves ambiguities in regiochemistry and hydrogen bonding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.